molecular formula C10H12N4 B2736243 1-(5,6-Dimethylpyrimidin-4-yl)azetidine-3-carbonitrile CAS No. 2034418-55-6

1-(5,6-Dimethylpyrimidin-4-yl)azetidine-3-carbonitrile

Cat. No. B2736243
CAS RN: 2034418-55-6
M. Wt: 188.234
InChI Key: PHNCBZCNXPWEOK-UHFFFAOYSA-N
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Description

1-(5,6-Dimethylpyrimidin-4-yl)azetidine-3-carbonitrile is a heterocyclic organic compound. It consists of three carbon atoms and one nitrogen atom. At room temperature, it exists as a colorless liquid with a strong ammonia-like odor . Compared to most secondary amines, it exhibits strong basicity .


Synthesis Analysis

The synthesis of azetidines involves reducing azetidinones (also known as β-lactams) using reagents such as lithium aluminum hydride . An even more effective method combines lithium aluminum hydride with aluminum trichloride, generating “AlClH₂” and “AlCl₂H”. Additionally, a multistep route from 3-amino-1-propanol can yield azetidine .


Molecular Structure Analysis

The molecular formula of 1-(5,6-Dimethylpyrimidin-4-yl)azetidine-3-carbonitrile is C₁₀H₁₂N₄ , with a molar mass of 188.234 g/mol . Its structure incorporates a pyrimidine ring and an azetidine ring, with a cyano group (–C≡N) attached to the azetidine carbon.


Physical And Chemical Properties Analysis

  • Acidity (pKa) : Conjugate acid pKa is 11.29 (in water) .

Safety and Hazards

  • Precautionary Statements : P210, P233, P240, P241, P242, P243, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P370+P378, P403+P235, P405, P501 .

properties

IUPAC Name

1-(5,6-dimethylpyrimidin-4-yl)azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-8(2)12-6-13-10(7)14-4-9(3-11)5-14/h6,9H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNCBZCNXPWEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CC(C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5,6-Dimethylpyrimidin-4-yl)azetidine-3-carbonitrile

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